![molecular formula C19H21N3O5S B2521130 N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide CAS No. 922133-29-7](/img/structure/B2521130.png)
N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide" is a complex molecule that appears to be related to sulfonamide-based structures, which are known for their antibacterial properties. Although the provided data does not directly describe this compound, it does provide insights into similar sulfonamide derivatives and their synthesis, characterization, and biological activity.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be complex and typically involves multiple steps. For instance, the synthesis of an impurity in the antibacterial drug Sulfamethizole involves a reaction between 2-amino-5-methyl-1, 3, 4-thiadiazole and 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis of the intermediate compound . Similarly, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves a multi-step process that includes esterification, hydrazide formation, cyclization, and substitution reactions . These processes highlight the complexity and the need for careful control of reaction conditions in the synthesis of sulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfamoyl group attached to an aromatic ring. Spectral techniques, such as NMR and IR spectroscopy, are commonly used to confirm the structures of these compounds . The specific structure of "this compound" would likely be confirmed using similar methods, ensuring the correct arrangement of atoms and the presence of key functional groups.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfonamide derivatives can include esterification, cyclization, and substitution reactions . The formation of impurities, such as in the case of Sulfamethizole, can occur through side reactions such as the reaction of unreacted sulfonyl chloride with the main compound . Understanding these reactions is crucial for optimizing the synthesis process and minimizing the formation of unwanted by-products.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These properties can include solubility, melting point, and reactivity, which are important for their biological activity and pharmaceutical applications. The biological screening of synthesized compounds against enzymes like butyrylcholinesterase, acetylcholinesterase, and lipoxygenase can provide information on their potential as therapeutic agents . The specific properties of "this compound" would need to be determined experimentally, but they are likely to be similar to those of related sulfonamide derivatives.
Scientific Research Applications
Theoretical and Computational Investigations
Research on N-(phenylsulfonyl)acetamide derivatives, including compounds with structures related to N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide, has utilized computational calculations and molecular docking studies. These studies have explored the reactivity of such compounds and their potential applications in addressing health challenges like malaria and COVID-19. Theoretical calculations have indicated small ΔE values, suggesting a tendency for electron transfer due to the presence of specific ring systems attached to the sulfonamide ring. Molecular docking studies have shown these compounds to have significant binding affinities against target proteins like Plasmepsin-1 and Plasmepsin-2, important in the malaria parasite, and SARS-CoV-2 main protease and Spike Glycoprotein, suggesting their potential as antimalarial and antiviral agents (Fahim & Ismael, 2021).
Cardiotonic Potential
Studies have identified compounds structurally similar to this compound as potent positive inotropes. These studies have expanded our understanding of the structural requirements for cardiotonic efficacy, highlighting the importance of specific substitutions on the phenyl ring for enhanced oral activity and sustained contractility effects (Robertson et al., 1986).
Antitumor Activity
Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has unveiled their potential as antitumor agents. Through the incorporation of different heterocyclic ring systems, these compounds have demonstrated considerable anticancer activity against various cancer cell lines, pointing to the structural versatility and therapeutic potential of compounds within this chemical family (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antifungal Activities
The synthesis of new derivatives has led to the discovery of compounds with promising antimicrobial and antifungal activities. For instance, derivatives of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide have shown significant inhibitory effects against various bacterial and fungal strains, indicating their potential as new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Anti-inflammatory Activity
Compounds derived from N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown to possess significant anti-inflammatory activity. This research highlights the compound's therapeutic potential in treating inflammation-related conditions (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-12(23)20-13-4-7-15(8-5-13)28(25,26)22-14-6-9-17-16(10-14)21-18(24)19(2,3)11-27-17/h4-10,22H,11H2,1-3H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYFPRXSIUFXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Dimethylamino)phenyl]-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2521049.png)
![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2521050.png)
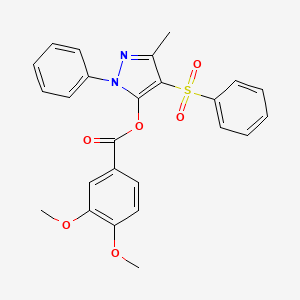
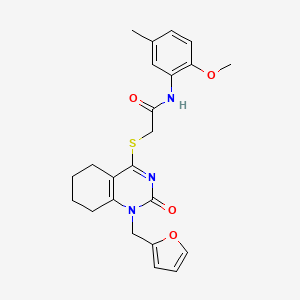
![2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile](/img/structure/B2521056.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate](/img/structure/B2521057.png)
![ethyl 3-({[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
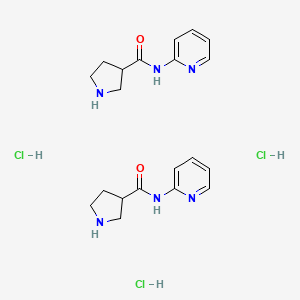
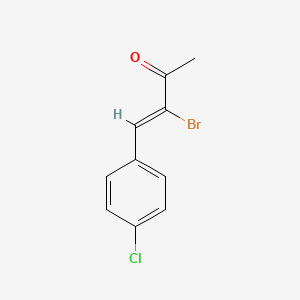
![2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2521063.png)
![N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2521064.png)
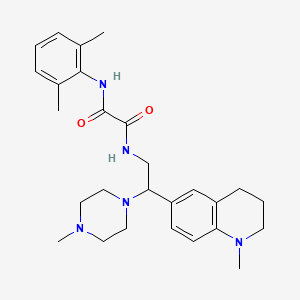
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide](/img/structure/B2521068.png)